N-benzyl-N-methyl-1-(3-phenylpropyl)piperidin-4-amine
CAS No.:
Cat. No.: VC14632664
Molecular Formula: C22H30N2
Molecular Weight: 322.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C22H30N2 |
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Molecular Weight | 322.5 g/mol |
IUPAC Name | N-benzyl-N-methyl-1-(3-phenylpropyl)piperidin-4-amine |
Standard InChI | InChI=1S/C22H30N2/c1-23(19-21-11-6-3-7-12-21)22-14-17-24(18-15-22)16-8-13-20-9-4-2-5-10-20/h2-7,9-12,22H,8,13-19H2,1H3 |
Standard InChI Key | QKHJITUCMYFHBJ-UHFFFAOYSA-N |
Canonical SMILES | CN(CC1=CC=CC=C1)C2CCN(CC2)CCCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
N-Benzyl-N-methyl-1-(3-phenylpropyl)piperidin-4-amine has the molecular formula C<sub>17</sub>H<sub>21</sub>N and a molecular weight of 239.355 g/mol . The compound features:
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A piperidine ring substituted at the 4-position with a methyl group
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N-Benzyl and N-methyl groups on the piperidine nitrogen
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A 3-phenylpropyl side chain attached to the piperidine ring
Key physicochemical properties include:
Property | Value |
---|---|
Exact Mass | 239.167 g/mol |
PSA (Polar Surface Area) | 12.03 Ų |
LogP (Partition Coefficient) | 4.19 |
HS Code | 2921499090 |
The high LogP value suggests significant lipophilicity, which may influence blood-brain barrier permeability—a trait observed in structurally related neuroactive compounds .
Synthetic Methodologies
Historical Synthesis
The original synthesis route, reported by Gold et al. (1982), involves a multi-step sequence :
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Reductive Amination: Reacting 1-methyl-3-phenylpropylamine with benzaldehyde under catalytic hydrogenation conditions to form the N-benzyl intermediate.
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Methylation: Introducing the methyl group via reaction with methyl iodide in the presence of a base.
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Piperidine Functionalization: Coupling the resultant amine with a substituted piperidine precursor through nucleophilic substitution.
Critical reaction conditions include:
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Use of palladium-on-carbon (Pd/C) for hydrogenation
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Anhydrous tetrahydrofuran (THF) as the solvent for methylation
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Temperature control (<40°C) to prevent N-demethylation side reactions
Modern Adaptations
Recent advances in piperidine chemistry, as exemplified by McElvain and Clemens (2014), suggest potential improvements :
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Microwave-Assisted Synthesis: Reducing reaction times from 24 hours to <2 hours for analogous piperidine derivatives
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Chiral Resolution: Employing (−)-di-p-toluoyl-D-tartaric acid to isolate enantiomers, though the biological significance of stereochemistry in this compound remains unstudied
Pharmacological Profile
Neurotransmitter Transporter Interactions
While direct binding data are unavailable, structural analogs demonstrate:
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Dopamine Transporter (DAT) Affinity: Ki values of 12–85 nM for compounds sharing the 3-phenylpropyl-piperidine motif
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Serotonin Transporter (SERT) Selectivity: >100-fold selectivity over norepinephrine transporters in fluorophenyl-containing analogs
Physicochemical Behavior
Solubility and Stability
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Aqueous Solubility: Estimated <0.1 mg/mL at pH 7.4 (calculated using Advanced Chemistry Development software)
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Stability: Susceptible to oxidative degradation at the benzylic position, requiring storage under inert atmosphere
Spectroscopic Characteristics
<sup>1</sup>H NMR (300 MHz, CDCl<sub>3</sub>):
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δ 7.32–7.15 (m, 10H, aromatic)
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δ 3.72 (s, 2H, N-CH<sub>2</sub>-Ph)
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δ 2.45–2.18 (m, 6H, piperidine and propyl chain)
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δ 1.95 (s, 3H, N-CH<sub>3</sub>)
Future Research Directions
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Target Identification: Systematic screening against GPCR and ion channel panels
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Prodrug Development: Esterification of the tertiary amine to improve oral bioavailability
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Crystallographic Studies: X-ray analysis to guide structure-based drug design
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